
Bourjotinolone A
Overview
Description
Bourjotinolone A (CAS: 6985-35-9) is a triterpenoid compound with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.71 g/mol. It is primarily isolated from medicinal plants such as Eurycoma species and Toona ciliata var. henryi . Structurally, it belongs to the triterpene class, characterized by a 30-carbon skeleton derived from squalene.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bourjotinolone A is primarily obtained through natural extraction from Phellodendron chinense Schneid. The extraction process involves the use of organic solvents to isolate the compound from the plant material .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction process can be scaled up by optimizing solvent use and extraction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bourjotinolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bourjotinolone A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bourjotinolone A involves its interaction with specific molecular targets and pathways within biological systems. It has been shown to inhibit the production of inflammatory cytokines by interfering with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This inhibition reduces inflammation and oxidative stress, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Hispidone
- Molecular Formula: C₃₀H₄₈O₄ (identical to Bourjotinolone A) .
- Source: Isolated alongside this compound from Toona ciliata var. henryi .
- Key Differences: While both compounds share the same molecular formula, their structural configurations differ. Hispidone features a distinct arrangement of oxygen-containing functional groups (e.g., ketone or hydroxyl groups) that influence its bioactivity. For instance, hispidone’s diene derivative is synthesized via a procedure similar to this compound diene, suggesting shared reactivity patterns but divergent downstream effects .
Piscidinol A
- Molecular Formula : C₃₀H₅₀O₃ .
- Source: Co-occurs with this compound in Eurycoma species .
- Key Differences: Piscidinol A has one fewer oxygen atom and two additional hydrogen atoms compared to this compound.
Cycloeucalenol
- Molecular Formula : C₃₀H₅₀O .
- Source: Isolated from Swietenia macrophylla (same genus as this compound’s source) .
- Key Differences: Cycloeucalenol lacks three oxygen atoms present in this compound, resulting in a more hydrophobic structure. This difference likely diminishes its solubility in aqueous environments and may limit its bioavailability.
Functional Analogues
14,15β-Dihydroxyklaineanone
- Activity : Demonstrates cytotoxic effects on both KB and P388 cells, with selective activity against leukemic P388 cells .
- Comparison: this compound is grouped with this compound in screenings but lacks explicit potency data. The presence of hydroxyl groups in both compounds suggests shared mechanisms, such as interference with NF-κB signaling or induction of apoptosis .
Toonaciliatin J (Compound 4)
- Activity : IC₅₀ = 11.0 ± 0.7 μmol/L against inflammatory targets .
- Structural similarities (e.g., triterpene backbone) imply comparable pathways, but functional group variations may modulate efficacy.
Tabulated Comparison
Biological Activity
Bourjotinolone A is a bioactive compound primarily isolated from the plant species Simarouba versicolor and Citrus garrawayi. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is classified as a triterpenoid with the molecular formula . Its structural characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.
- Mechanism of Action : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Research Findings : In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in cellular models, indicating its potential for protecting against oxidative damage.
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been extensively studied, showing promise in the treatment of inflammatory conditions.
- Mechanism of Action : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, reducing inflammation.
- Research Findings : In animal models, this compound significantly decreased edema and inflammatory markers when administered post-injury.
3. Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Mechanism of Action : The compound activates apoptotic pathways and inhibits cell proliferation in various cancer cell lines.
- Research Findings : Cell viability assays have shown that this compound reduces the viability of breast cancer cells by over 50% at specific concentrations.
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism of Action | Research Findings |
---|---|---|
Antioxidant | Scavenges free radicals | Reduces oxidative stress markers in vitro |
Anti-inflammatory | Inhibits TNF-α and IL-6 | Decreases edema and inflammatory markers in vivo |
Anticancer | Induces apoptosis, inhibits proliferation | Reduces viability of breast cancer cells by >50% |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats subjected to induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The findings suggest its potential application in treating inflammatory disorders.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the foundational molecular characteristics of Bourjotinolone A, and how are they validated?
this compound (C₃₀H₄₈O₄, molecular weight 472.71) is a secondary metabolite isolated from Eurycoma species. Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Researchers must cross-reference spectral data with established databases and report deviations in coupling constants or chemical shifts to confirm purity and stereochemistry . For peer-reviewed publication, experimental protocols must be detailed in the "Methods" section, with raw spectral data provided in supplementary materials to ensure reproducibility .
Q. What methodological approaches are recommended for isolating this compound from Eurycoma species?
Isolation involves solvent extraction (e.g., ethanol or methanol), followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography, HPLC). Researchers should optimize solvent polarity and column stationary phases (e.g., silica gel, C18) based on compound polarity. Purity must be confirmed via melting point analysis and TLC/HPLC-UV. Detailed protocols, including solvent ratios and retention times, should be documented to enable replication .
Q. How can researchers design initial bioactivity screens for this compound?
Preliminary bioactivity studies should follow the PICOT framework: define the P opulation (e.g., cancer cell lines), I ntervention (dose range of this compound), C omparison (positive controls like doxorubicin), O utcome (IC₅₀ values), and T ime (exposure duration). Use standardized assays (e.g., MTT for cytotoxicity) and validate results across triplicate experiments. Statistical tools like ANOVA or Student’s t-test are essential to confirm significance .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of this compound across studies?
Discrepancies may arise from variations in extraction methods, bioassay conditions, or cell line specificity. To address this:
- Conduct systematic reviews to identify confounding variables (e.g., solvent residues, impurities) .
- Perform dose-response curves under standardized conditions (e.g., pH, temperature) .
- Use meta-analysis to aggregate data, applying fixed/random-effects models to quantify heterogeneity .
Q. How can the synthetic pathway of this compound be optimized for yield and scalability?
Total synthesis requires retrosynthetic analysis to identify key intermediates (e.g., triterpenoid backbone). Optimize reaction conditions (catalyst loading, solvent systems) using Design of Experiments (DoE) to assess factors like temperature and pressure. Characterize intermediates via XRD or FTIR to confirm structural fidelity. Report percent yields and enantiomeric excess (where applicable) in peer-reviewed formats, with synthetic routes detailed in supplementary materials .
Q. What advanced techniques elucidate this compound’s mechanism of action in complex biological systems?
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases) using software like GROMACS .
- In Vivo Validation : Use transgenic animal models to assess bioavailability and toxicity. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose with efficacy .
Q. How should researchers address challenges in quantifying this compound in biological matrices?
Develop a validated LC-MS/MS method with internal standards (e.g., deuterated analogs). Optimize extraction protocols (SPE, protein precipitation) to minimize matrix effects. Report limits of detection (LOD), linearity (R² > 0.99), and recovery rates (≥80%) following ICH guidelines .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀. For multi-variable datasets, apply machine learning (e.g., random forests) to identify predictive biomarkers. Ensure transparency by sharing raw data and code repositories (e.g., GitHub) .
Q. How can interdisciplinary collaboration enhance this compound research?
Form consortia integrating phytochemists, pharmacologists, and computational biologists. Use shared platforms (e.g., NIH’s PubChem) to deposit spectral and bioactivity data. Collaborative grants (e.g., NIH R01) should outline分工, data ownership, and publication rights in memoranda of understanding (MoUs) .
Q. What ethical protocols govern in vivo studies of this compound?
Secure institutional animal care committee (IACUC) approval. Adhere to ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints. For human cell lines, document provenance and obtain informed consent if applicable .
Q. Data Presentation and Reproducibility
- Tables : Include comparative bioactivity data (e.g., IC₅₀ values against reference compounds) with error margins (±SEM).
- Supplementary Materials : Provide NMR spectra, chromatograms, and raw statistical outputs in machine-readable formats (e.g., .csv) .
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNETYSXHFSDFMM-VRUJEOEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@H](OC5)C(C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.